Diethyl sebacate
Overview
Description
Diethyl sebacate is an organic compound known as the diethyl ester of sebacic acid. It is a colorless, oily liquid with a faint, pleasant odor. This compound is widely used in various industries due to its versatility and beneficial properties. It is miscible with alcohol, ether, and other organic solvents but insoluble in water .
Mechanism of Action
Target of Action
Diethyl sebacate is a diester of alcohol (ethanol) and sebacic acid . It is primarily used as a flavoring agent and in the cosmetic industry for its ability to soften and make the skin more supple . .
Mode of Action
It is known to have a softening effect on the skin, making it more supple . It also has the ability to mask the scent of treatments , which can enhance the user experience of cosmetic and personal care products.
Result of Action
This compound is known to soften and make the skin more supple . It also masks the scent of treatments , enhancing the user experience of cosmetic and personal care products.
Biochemical Analysis
Biochemical Properties
Diethyl sebacate plays a significant role in biochemical reactions, particularly as a plasticizer in the production of polymers. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with esterases, which catalyze the hydrolysis of ester bonds in this compound, leading to the formation of sebacic acid and ethanol . These interactions are crucial for its biodegradation and metabolism within biological systems.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can impact cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in lipid metabolism . This inhibition can lead to changes in lipid homeostasis and cellular function. Furthermore, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and does not cause significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, such as liver and kidney damage. Threshold effects have been observed, where the impact of this compound becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by esterases, which hydrolyze it into sebacic acid and ethanol . These metabolites can then enter various metabolic pathways, including the citric acid cycle and fatty acid metabolism. This compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . This compound can also accumulate in specific tissues, depending on its affinity for certain biomolecules and cellular compartments.
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on lipid metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl sebacate is typically synthesized through the esterification of sebacic acid with ethanol. The reaction is catalyzed by concentrated sulfuric acid or other acid catalysts. The process involves heating sebacic acid and ethanol in the presence of the catalyst, resulting in the formation of this compound and water .
Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:
Esterification: Sebacic acid is mixed with ethanol and a catalyst (e.g., sulfuric acid) in a reactor.
Heating: The mixture is heated to facilitate the esterification reaction.
Distillation: The reaction mixture is distilled to separate this compound from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: Diethyl sebacate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form sebacic acid and ethanol.
Transesterification: this compound can react with other alcohols to form different esters.
Oxidation: Under specific conditions, this compound can be oxidized to produce sebacic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst (e.g., sodium methoxide).
Oxidation: Oxidizing agents such as potassium permanganate.
Major Products:
Hydrolysis: Sebacic acid and ethanol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Sebacic acid.
Scientific Research Applications
Diethyl sebacate has numerous applications in scientific research and industry:
Comparison with Similar Compounds
Dimethyl sebacate: Another ester of sebacic acid, used as a plasticizer and in the synthesis of other chemicals.
Diethyl adipate: A similar ester used as a plasticizer and solvent.
Bis(2-ethylhexyl) sebacate: Used in the production of lubricants and as a plasticizer.
Uniqueness: Diethyl sebacate is unique due to its specific combination of properties, including its miscibility with various organic solvents, its role as a plasticizer, and its applications in both industrial and pharmaceutical settings. Its ability to form biodegradable encapsulations for drug delivery systems sets it apart from other similar compounds .
Properties
IUPAC Name |
diethyl decanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-3-17-13(15)11-9-7-5-6-8-10-12-14(16)18-4-2/h3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKUXPIBXRRIDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021915 | |
Record name | Diethyl decanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellowish liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid, colourless to yellow liquid with faint but pleasant winey-fruity odour resembling that of quince and melon | |
Record name | Diethyl sebacate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20592 | |
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Record name | Diethyl decanedioate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040429 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Diethyl sebacate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1117/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
302.00 to 305.00 °C. @ 760.00 mm Hg | |
Record name | Diethyl decanedioate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040429 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
0.08 mg/mL at 20 °C, miscible in alcohol, ether, other organic solvents, most fixed oils; insoluble in water | |
Record name | Diethyl decanedioate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040429 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Diethyl sebacate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1117/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.960-0.965 | |
Record name | Diethyl sebacate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1117/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
110-40-7 | |
Record name | Diethyl sebacate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Decanedioic acid, diethyl ester | |
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Record name | DIETHYL SEBACATE | |
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Record name | Decanedioic acid, 1,10-diethyl ester | |
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Record name | Diethyl decanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl sebacate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.423 | |
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Record name | DIETHYL SEBACATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I41B9FJK6V | |
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Record name | Diethyl decanedioate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040429 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
5 °C | |
Record name | Diethyl decanedioate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040429 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Diethyl sebacate has the molecular formula C14H26O4 and a molecular weight of 258.36 g/mol.
A: Researchers have used various spectroscopic techniques to characterize this compound. These include Infrared (IR) spectroscopy, which reveals characteristic absorption bands for the ester functionalities, and Raman spectroscopy, which is particularly useful for studying the compound's vibrational modes. []
A: Yes, several catalysts have been investigated for the synthesis of this compound from ethanol and sebacic acid. These include inorganic salts, organic acids, heteropoly acids, solid superacids, and ion exchange resins. [] Researchers have explored catalysts like SO42--TiO2-La3+ rare earth solid superacid [], nano solid superacid SO42-/ZnFe2O4 [], nanosized solid superacid S2O82-/CoFe2O4 [], and silicotungstic acid. []
A: Yes, computational screening has been employed to assess this compound's potential as a physical solvent for CO2 capture. This screening involved using the NIST database, in-house computational databases, cheminformatics, and molecular modeling. [] This research also involved calculating CO2 interactions with various chemical functional groups to understand solubility and selectivity. [] Molecular docking simulations were also employed to study the binding of this compound to odorant binding proteins in insects. []
ANone: this compound has a variety of uses:
- CO2 Capture Solvent: Computational and experimental studies suggest that this compound could be a promising solvent for CO2 capture, particularly in pre-combustion capture processes. []
- Plasticizer: this compound can be incorporated into polyvinyl chloride (PVC) to create plasticized materials. Research indicates that the alkyl branching in this compound contributes to its antifouling properties when used in PVC. []
- Topical Formulations: this compound is found in topical pharmaceutical formulations. Research has explored its use as a penetration enhancer in transdermal drug delivery systems. [, , ] It's also been investigated as a component in anti-inflammatory analgesic patches. []
- Nanostructured Lipid Carriers: this compound is a component of nanostructured lipid carriers (NLCs) for drug delivery, particularly for enhancing the solubility and bioavailability of poorly soluble drugs like resveratrol. []
- Insect Attractant: Research has identified this compound as a potential insect attractant. Studies showed it elicited significant electroantennography responses and attraction behavior in the parasitoid wasp Aenasius bambawalei. []
A: The stability of this compound in formulations can vary depending on factors like pH, temperature, and the presence of other ingredients. Research on topical formulations containing this compound highlights the importance of formulation strategies to ensure stability and efficacy. [, ]
A: Yes, there have been reported cases of allergic contact dermatitis attributed to this compound present in topical medications. [] While the frequency of sensitization might be low, it underscores the importance of considering potential allergic reactions, especially in topical applications. []
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